异吲哚-5-基甲醇

描述

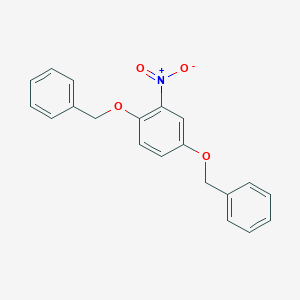

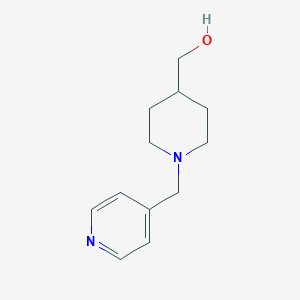

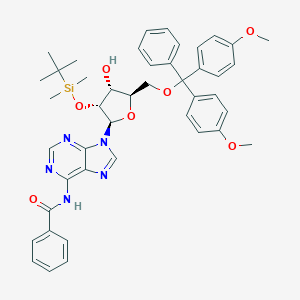

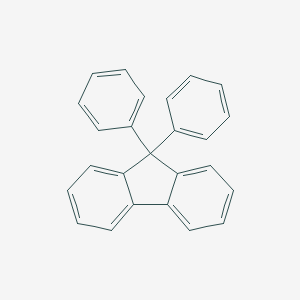

Isoindolin-5-ylmethanol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of isoindolinones, which includes Isoindolin-5-ylmethanol, has been a subject of research. The synthetic strategies can be divided into two categories: First, direct utilization of phthalimides or phthalimidines as starting materials for the synthesis of isoindolinones; and second, construction of the lactam and/or aromatic rings by different catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition and formal cycloaddition reactions .Molecular Structure Analysis

The molecular structure of Isoindolin-5-ylmethanol consists of 9 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

Isoindolin-5-ylmethanol has a molecular weight of 149.19 . Other physical and chemical properties such as boiling point, density, and storage temperature are not explicitly mentioned in the search results.科学研究应用

自由基环化和硝酮用于 EPR 氧测量

异吲哚啉,包括异吲哚-5-基甲醇的衍生物,已被探索其在自由基环化过程中的潜力。Marion 等人 (2003) 证明,涉及 5-外切-双环环化,然后是 6-内切-三环自由基捕获的自由基级联反应可以将亚炔酰胺转化为多环化合物,如异吲哚、异吲哚酮和吡啶异吲哚酮,突出了合成含氮杂环的复杂途径 Marion, Courillon, & Malacria, 2003。此外,Khan 等人 (2011) 评估了异吲哚啉硝酮作为电子顺磁共振 (EPR) 氧测量探针,这是一种用于测量生物系统中氧水平的技术,证明了它们的低细胞毒性和中等生物还原率 Khan et al., 2011。

抗增殖活性和药物设计

异吲哚-1-酮衍生物已被合成并评估其抗增殖活性,一些化合物显示出作为癌症治疗的潜力。Sović 等人 (2011) 合成了新型异吲哚啉衍生物并测试了它们的抗增殖活性,发现某些化合物对各种癌细胞系表现出显着作用 Sović et al., 2011。这项研究强调了异吲哚-5-基甲醇衍生物在开发新的抗癌剂中的潜力。

抗抑郁剂

异吲哚啉衍生物也因其抗抑郁活性而受到研究。孙等人 (2022) 的一项研究设计并合成了一系列异吲哚啉衍生物,通过药理实验评估了它们的作用。结果表明,大多数异吲哚啉衍生物表现出显着的抗抑郁活性,其中化合物 4j 表现出最高的活性。这表明异吲哚-5-基甲醇衍生物可能在设计新的抗抑郁药中发挥作用 Sun et al., 2022。

阴离子受体和异吲哚酮合成

基于异吲哚啉的化合物已被探索用作阴离子受体,并通过氧化过程合成异吲哚酮。Dydio 等人 (2009) 合成了异吲哚啉的双酰肼衍生物,研究了它们的阴离子结合性质。观察到对卤化物的增强亲和力,突出了它们在阴离子受体应用中的潜力 Dydio, Zieliński, & Jurczak, 2009。此外,Thapa 等人 (2019) 开发了一种将异吲哚啉前体选择性氧化为 N-烷基和 N-芳基异吲哚酮的方法,为这些化合物的合成提供了一条化学选择性途径 Thapa, Corral, Sardar, Pierce, & Foss, 2019。

安全和危害

When handling Isoindolin-5-ylmethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

Isoindolin-5-ylmethanol, as an indole derivative, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound.

Mode of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Isoindolin-5-ylmethanol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives, including Isoindolin-5-ylmethanol, are metabolized by gut microorganisms through the tryptophan-indole pathway . This pathway involves the conversion of tryptophan, an essential amino acid, into indole and its derivatives. The shikimate pathway is also important for the biosynthesis of indoles

Pharmacokinetics

The compound’s boiling point is predicted to be 2967±350 °C, and its density is predicted to be 1162±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that isoindolin-5-ylmethanol may have similar effects . For instance, indole derivatives have been found to exhibit antiviral activity, with some compounds showing inhibitory activity against influenza A .

Action Environment

The action of Isoindolin-5-ylmethanol may be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, given its storage conditions under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, the compound’s interaction with gut microorganisms, which play a role in its metabolism, may be influenced by factors such as diet and the composition of the gut microbiota .

属性

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLBNPQIMFCASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600399 | |

| Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindolin-5-ylmethanol | |

CAS RN |

127168-98-3 | |

| Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)